molecular formula C14H21NO4S B7578173 4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid

4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid

Cat. No. B7578173
M. Wt: 299.39 g/mol
InChI Key: DZNBSYOYDXMPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as TPSA or sulfamethoxazole. This chemical compound has been widely used in scientific research due to its unique properties and characteristics.

Mechanism of Action

The mechanism of action of 4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid is based on its ability to inhibit the activity of dihydropteroate synthase (DHPS), an enzyme that is essential for the synthesis of folic acid in bacteria. Folic acid is required for the synthesis of DNA and RNA in bacteria. By inhibiting the activity of DHPS, 4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid prevents the synthesis of folic acid, which ultimately leads to the death of the bacteria.
Biochemical and Physiological Effects:
4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of DHPS, which leads to the inhibition of folic acid synthesis. Physiologically, it has been shown to be effective against a wide range of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections.

Advantages and Limitations for Lab Experiments

4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid has several advantages for lab experiments. It is a well-characterized compound that is readily available in the market. It has a high degree of purity, making it ideal for use in analytical chemistry. However, it also has some limitations. It is not effective against all types of bacteria, and its mechanism of action is limited to the inhibition of DHPS.

Future Directions

There are several future directions for the use of 4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid in scientific research. One direction is to explore its potential as an antifungal agent. Another direction is to study its potential as a tool in cancer research, as folic acid is also required for the synthesis of DNA and RNA in cancer cells. Additionally, there is a need to explore the use of 4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid in combination with other antibiotics to improve its efficacy against bacterial infections.
Conclusion:
4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid is a chemical compound that has been widely used in scientific research due to its unique properties and characteristics. It has been used as a reagent in the synthesis of various organic compounds, as a tool in biological research, and as a reference compound in analytical chemistry. Its mechanism of action is based on its ability to inhibit the activity of DHPS, which leads to the inhibition of folic acid synthesis. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid in scientific research, including exploring its potential as an antifungal agent and studying its potential as a tool in cancer research.

Synthesis Methods

4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid can be synthesized by reacting 2,4,6-trimethylaniline with chlorosulfonic acid to form 2,4,6-trimethylphenylsulfonamide. This intermediate is then reacted with sodium hydroxide and ethyl chloroacetate to form 4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid.

Scientific Research Applications

4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid has been widely used in scientific research due to its unique properties. It has been used as a reagent in the synthesis of various organic compounds. It has also been used as a tool in biological research to study the mechanism of action of enzymes and proteins. In addition, it has been used as a reference compound in analytical chemistry.

properties

IUPAC Name

4-[(2,4,6-trimethylphenyl)sulfonylamino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-9-7-10(2)14(11(3)8-9)20(18,19)15-12(4)5-6-13(16)17/h7-8,12,15H,5-6H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNBSYOYDXMPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(C)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid

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